2-Ethylfuran chemical properties and structure
2-Ethylfuran chemical properties and structure
An In-depth Technical Guide to 2-Ethylfuran: Chemical Properties and Structure
Abstract
2-Ethylfuran is a heterocyclic aromatic organic compound that belongs to the furan (B31954) family.[1][2] It is characterized by a furan ring substituted with an ethyl group at the second position.[1] This colorless liquid is recognized for its distinct smoky, burnt odor, which becomes sweet and warm upon dilution.[3] 2-Ethylfuran is a naturally occurring compound found in various plants and is also a product of the Maillard reaction, contributing to the aroma of roasted coffee.[1][3] Industrially, it serves as a flavoring agent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Its potential as a biofuel and a building block in polymer chemistry is also under investigation.[4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, and safety protocols for 2-Ethylfuran, tailored for researchers and professionals in drug development and chemical sciences.
Chemical Structure and Identifiers
2-Ethylfuran is a derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom.[2] The ethyl group is attached to the carbon atom adjacent to the oxygen.[1]
Table 1: Chemical Identifiers for 2-Ethylfuran
| Identifier | Value | Source |
| IUPAC Name | 2-ethylfuran | [1] |
| CAS Number | 3208-16-0 | [1][4][5][6][7][8][9] |
| Molecular Formula | C₆H₈O | [1][4][5][6][7][8][9] |
| Molecular Weight | 96.13 g/mol | [1][4][5] |
| Canonical SMILES | CCC1=CC=CO1 | [1] |
| Isomeric SMILES | CCC1=CC=CO1 | [2] |
| InChI | InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3 | [1][5] |
| InChIKey | HLPIHRDZBHXTFJ-UHFFFAOYSA-N | [1][5] |
| Synonyms | alpha-Ethylfuran, 2-Ethyloxole | [1][2] |
Physicochemical Properties
2-Ethylfuran is a volatile and flammable liquid.[5] Its physical and chemical characteristics are summarized in the table below.
Table 2: Physicochemical Properties of 2-Ethylfuran
| Property | Value | Source |
| Appearance | Colorless to orange to green clear liquid | [4] |
| Odor | Smoky, burnt odor | [3] |
| Boiling Point | 92-93 °C at 768 mmHg | [3][5] |
| Density | 0.912 g/mL at 25 °C | [3][5] |
| Refractive Index | n20/D 1.439-1.450 | [1][3][4][5] |
| Flash Point | -2 °C (closed cup) | [5] |
| Solubility | Insoluble in water; Soluble in oils | [1] |
| logP | 2.40 | [1] |
Spectroscopic Data
The structural elucidation of 2-Ethylfuran is supported by various spectroscopic techniques. The key spectral data are provided below.
Table 3: Spectroscopic Data for 2-Ethylfuran
| Spectrum Type | Data | Source |
| ¹H NMR | Solvent: CDCl₃, Frequency: 400 MHz. Shifts [ppm]: 7.27, 6.26, 5.95, 2.64 (q), 1.22 (t). | [1] |
| ¹³C NMR | Solvent: CDCl₃, Frequency: 22.53 MHz. Shifts [ppm]: 159.4, 140.5, 110.1, 104.8, 21.3, 12.2. | [1] |
| Mass Spectrum (GC-MS) | Instrument: HITACHI M-80, Ionization: EI-B. Top 5 Peaks (m/z): 81, 53, 96, 41, 67. | [1] |
| IR Spectrum | Data available in the NIST Chemistry WebBook. | [6][7] |
Experimental Protocols
Characterization of 2-Ethylfuran: A General Workflow
The identity and purity of 2-Ethylfuran are typically confirmed using a combination of chromatographic and spectroscopic methods.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of 2-Ethylfuran in a volatile solvent (e.g., dichloromethane) is prepared.
-
Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is heated to ensure rapid volatilization.
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Separation: The sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5). The column temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a final temperature (e.g., 246 °C) at a controlled rate (e.g., 3 °C/min) to separate components based on their boiling points and interactions with the stationary phase.[10]
-
Detection (MS): As components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum for each component.
-
Data Analysis: The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are compared to a reference standard or library to confirm the identity of 2-Ethylfuran.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: A small amount of 2-Ethylfuran is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis: The chemical shifts, integration, and coupling patterns of the peaks are analyzed to confirm the molecular structure of 2-Ethylfuran.
-
Synthesis of 2-Ethylfuran
One common method for the synthesis of 2-Ethylfuran is through the dehydration of furyl methyl carbinol, followed by reduction.[3] A general protocol is outlined below.
-
Step 1: Dehydration of Furyl Methyl Carbinol
-
Furyl methyl carbinol is dissolved in a suitable solvent such as chloroform.
-
An acid catalyst, for example, p-toluenesulfonic acid, is added to the solution.[8]
-
The mixture is heated to facilitate the dehydration reaction, leading to the formation of an intermediate.
-
The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the intermediate product.
-
-
Step 2: Reduction
-
The intermediate from the dehydration step is subjected to reduction.
-
This can be achieved through various reduction methods, such as catalytic hydrogenation.
-
The crude 2-Ethylfuran is then purified, typically by distillation, to yield the final product.[11]
-
Synthesis and Reactivity
The synthesis of 2-Ethylfuran can be visualized as a two-step process starting from a suitable precursor.
Caption: Synthesis of 2-Ethylfuran.
Safety and Handling
2-Ethylfuran is a highly flammable liquid and vapor.[12] It is also harmful if swallowed, in contact with skin, or if inhaled.[12]
Table 4: GHS Hazard Information for 2-Ethylfuran
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source |
| Flammable Liquids | GHS02 | Danger | H225: Highly flammable liquid and vapour. | [5][12] |
| Acute Toxicity | GHS06 | Danger | H301: Toxic if swallowed. H330: Fatal if inhaled. | [13] |
Precautionary Statements:
-
Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[12][14] No smoking.[12][14] Use explosion-proof electrical/ventilating/lighting equipment.[12] Do not breathe dust/fume/gas/mist/vapors/spray.[13] Wash hands thoroughly after handling.[13]
-
Response: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[12][14] IF SWALLOWED: Get emergency medical help immediately.[13] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[13]
-
Storage: Store in a well-ventilated place.[13][14] Keep container tightly closed.[13] Store locked up.[13]
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[12]
Applications
2-Ethylfuran has a range of applications across different industries:
-
Flavor and Fragrance: It is used as a flavoring agent in foods, particularly in imitation coffee and caramel (B1170704) flavors.[3]
-
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.[4]
-
Agrochemicals: It is used in the production of certain agrochemicals.[4]
-
Biofuels: Due to its high energy content and low toxicity, it is being explored as a potential renewable energy source.[4]
-
Polymer Chemistry: It is a building block in organic synthesis for the development of innovative materials and chemical formulations.[4]
Logical Workflow for Characterization
Caption: Workflow for 2-Ethylfuran Characterization.
References
- 1. 2-Ethylfuran | C6H8O | CID 18554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 2-Ethylfuran (FDB020370) - FooDB [foodb.ca]
- 3. 2-Ethylfuran | 3208-16-0 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Ethylfuran 97 3208-16-0 [sigmaaldrich.com]
- 6. Furan, 2-ethyl- [webbook.nist.gov]
- 7. Furan, 2-ethyl- [webbook.nist.gov]
- 8. 2-Ethylfuran synthesis - chemicalbook [chemicalbook.com]
- 9. Furan, 2-ethyl- [webbook.nist.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. cpachem.com [cpachem.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
